2-(Difluoromethyl)-6-fluorotoluene
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Overview
Description
2-(Difluoromethyl)-6-fluorotoluene is an organic compound characterized by the presence of both difluoromethyl and fluorine substituents on a toluene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-6-fluorotoluene typically involves the introduction of difluoromethyl and fluorine groups onto a toluene ring. One common method is the difluoromethylation of a pre-fluorinated toluene derivative. This can be achieved using difluoromethylating reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to ensure high yield and purity. The use of transition metals like palladium or copper can facilitate the difluoromethylation reaction, making it more efficient for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-6-fluorotoluene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The fluorine and difluoromethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds
Major Products:
Oxidation: Formation of difluoromethyl ketones or alcohols.
Reduction: Conversion to methyl-substituted toluene derivatives.
Substitution: Introduction of various functional groups in place of fluorine or difluoromethyl groups
Scientific Research Applications
2-(Difluoromethyl)-6-fluorotoluene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-6-fluorotoluene exerts its effects depends on its interaction with molecular targets. The difluoromethyl group can act as a bioisostere for hydrogen, influencing the compound’s binding affinity and activity. This can affect various molecular pathways, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
- 2-(Difluoromethyl)-1,1,1-trifluoroethane
- 2-(Difluoromethoxy)-1,1,1-trifluoroethane
- Difluoromethyl 2-pyridyl sulfone
Comparison: 2-(Difluoromethyl)-6-fluorotoluene is unique due to the presence of both difluoromethyl and fluorine groups on the toluene ring, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C8H7F3 |
---|---|
Molecular Weight |
160.14 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-fluoro-2-methylbenzene |
InChI |
InChI=1S/C8H7F3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,8H,1H3 |
InChI Key |
GOWTZNXZPUTPGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)C(F)F |
Origin of Product |
United States |
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